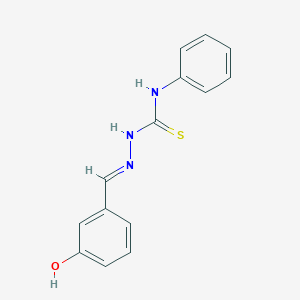
3-hydroxybenzaldehyde N-phenylthiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxybenzaldehyde N-phenylthiosemicarbazone is a Schiff base compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a benzylidene group attached to a hydrazinecarbothioamide moiety, with a phenyl group and a hydroxyl group on the benzylidene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxybenzaldehyde N-phenylthiosemicarbazone can be achieved through the condensation reaction between 3-hydroxybenzaldehyde and N-phenylhydrazinecarbothioamide. The reaction is typically carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80°C for several hours until the product precipitates out. The precipitate is then filtered, washed with ethanol, and dried under vacuum to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-hydroxybenzaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) and an electrophile like bromine (Br2).
Major Products
Oxidation: The major product would be the corresponding benzaldehyde derivative.
Reduction: The major product would be the corresponding amine.
Substitution: The major products would depend on the electrophile used, such as brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3-hydroxybenzaldehyde N-phenylthiosemicarbazone has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which can be studied for their structural and spectroscopic properties.
Biology: The compound has potential biological activities, including antimicrobial and antioxidant properties, making it a candidate for drug development.
Medicine: Its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 3-hydroxybenzaldehyde N-phenylthiosemicarbazone involves its interaction with biological targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules. The hydroxyl and hydrazinecarbothioamide groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-2-(4-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide: Similar structure but with the hydroxyl group in the para position.
(2E)-2-(3-methoxybenzylidene)-N-phenylhydrazinecarbothioamide: Similar structure but with a methoxy group instead of a hydroxyl group.
(2E)-2-(3-hydroxybenzylidene)-N-methylhydrazinecarbothioamide: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
3-hydroxybenzaldehyde N-phenylthiosemicarbazone is unique due to the presence of both a hydroxyl group and a phenyl group, which can influence its chemical reactivity and biological activity. The specific positioning of the hydroxyl group on the benzylidene ring can also affect its interaction with biological targets and its overall stability.
Eigenschaften
CAS-Nummer |
76572-75-3 |
|---|---|
Molekularformel |
C14H13N3OS |
Molekulargewicht |
271.34 g/mol |
IUPAC-Name |
1-[(E)-(3-hydroxyphenyl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C14H13N3OS/c18-13-8-4-5-11(9-13)10-15-17-14(19)16-12-6-2-1-3-7-12/h1-10,18H,(H2,16,17,19)/b15-10+ |
InChI-Schlüssel |
NCHUSBPRQKECMH-XNTDXEJSSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC(=CC=C2)O |
Isomerische SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC(=CC=C2)O |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC(=CC=C2)O |
Key on ui other cas no. |
76572-75-3 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















